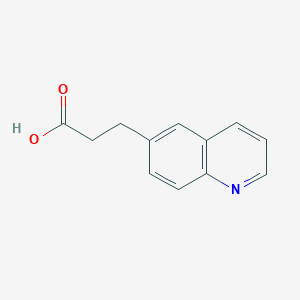

3-(Quinolin-6-YL)propanoic acid

Description

3-(Quinolin-6-YL)propanoic acid (CAS: 476660-20-5) is a quinoline-derived carboxylic acid with the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol . It is commercially available at 95% purity in various packaging sizes (e.g., 50 mg to 5 g) and requires storage under dry conditions at 2–8°C to maintain stability . The compound features a propanoic acid chain attached to the 6-position of the quinoline heterocycle, a structure that confers both aromatic and acidic properties.

Properties

IUPAC Name |

3-quinolin-6-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-12(15)6-4-9-3-5-11-10(8-9)2-1-7-13-11/h1-3,5,7-8H,4,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKRMFOVLLETOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CCC(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629005 | |

| Record name | 3-(Quinolin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476660-20-5 | |

| Record name | 3-(Quinolin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Quinolin-6-YL)propanoic acid can be achieved through several methods. One common approach involves the reaction of quinoline derivatives with propanoic acid derivatives under specific conditions. For example, the esterification of quinoline-6-carboxylic acid with propanoic acid can yield this compound. This reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of microwave-assisted synthesis and solvent-free reactions, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Quinolin-6-YL)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid.

Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require the use of halogenating agents like bromine or chlorine, along with a suitable catalyst.

Major Products Formed

Oxidation: Quinoline-6-carboxylic acid.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives, depending on the substituent introduced.

Scientific Research Applications

3-(Quinolin-6-YL)propanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Quinolin-6-YL)propanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

- Quinoline vs. Pyridine/Thiophene: Unlike 3-(6-Chloropyridin-3-YL)propanoic acid (pyridine core) or 3-(2-Thienyl)propanoic acid (thiophene core), the quinoline moiety in the target compound introduces extended π-conjugation and enhanced aromatic stability, which may influence binding interactions in catalytic or biological systems .

- Positional Isomerism: 3-(Quinolin-7-YL)propanoic acid differs only in the substitution position (7 vs.

- Chain Length: The acetic acid derivative (2-(Quinolin-6-YL)acetic acid) has a shorter carbon chain, reducing hydrophobicity compared to the propanoic acid analogs. This may impact membrane permeability in drug design .

- Isoquinoline vs. Quinoline: The isoquinoline analog (3-(Isoquinolin-3-YL)propanoic acid) features a fused benzene ring at a different position, altering dipole moments and hydrogen-bonding capacity .

Physicochemical Properties

- Molecular Weight and Solubility: The tetrahydroquinoline derivative (C₁₂H₁₃NO₄) has a higher molecular weight (235.24 g/mol) due to the oxy-propanoic acid group and partial saturation of the quinoline ring, likely increasing water solubility compared to fully aromatic analogs .

- Purity and Synthesis: The target compound is synthesized at 95% purity, whereas 3-(6-Chloropyridin-3-YL)propanoic acid is reported at 57% crude yield, suggesting differences in synthetic accessibility .

Biological Activity

3-(Quinolin-6-YL)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic applications of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the coupling of quinoline derivatives with propanoic acid backbones. The reaction often employs coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like N,N-diisopropylethylamine (DIPEA) to facilitate the formation of the desired product. The purification process usually involves techniques such as column chromatography to yield high-purity compounds suitable for biological evaluation.

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit promising antimicrobial activity. A study highlighted that certain quinolone compounds demonstrated potent antibacterial effects, particularly against Gram-positive bacteria. Although specific data on this compound is limited, its structural similarity to other active quinolones suggests potential efficacy in this area .

Anticancer Activity

Recent investigations into quinoline derivatives have revealed their potential as anticancer agents. For instance, several modified quinolin-2-one derivatives were assessed for their cytotoxicity against cancer cell lines, including MCF-7 (breast cancer). Compounds structurally related to this compound showed significant binding affinity to epidermal growth factor receptor (EGFR), indicating their potential role in cancer treatment .

Table 1: Summary of Biological Activities

| Compound | Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|---|

| This compound | Antimicrobial | Gram-positive bacteria | Potent activity (similar compounds) |

| This compound | Anticancer | MCF-7 cell line | Significant cytotoxicity |

The mechanism by which this compound exerts its biological effects may involve intercalation with DNA, disrupting essential cellular processes. Additionally, the compound can interact with various enzymes and receptors, modulating their activities and potentially leading to apoptosis in cancer cells .

Case Studies

- Antibacterial Activity : A study synthesized a series of quinolone derivatives and tested their antibacterial properties. One compound showed exceptional potency against Gram-positive organisms, suggesting that modifications in the quinoline structure can enhance biological activity .

- Cytotoxicity Evaluation : In a recent study evaluating new quinolone derivatives for anticancer properties, several compounds exhibited high binding energy with EGFR, correlating with increased cytotoxicity against MCF-7 cells. These findings support further investigation into the therapeutic potential of similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.